molecular formula C12H11Cl2NO3S2 B345853 [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine CAS No. 838812-11-6

[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B345853
CAS No.: 838812-11-6
M. Wt: 352.3g/mol
InChI Key: BFUDLYHGEKCOIA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for (2,5-Dichloro-4-methoxyphenyl)sulfonylamine follows established conventions for complex sulfonamide derivatives. The compound can be systematically named as 2,5-dichloro-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide, which reflects the parent benzenesulfonamide structure with specific substitution patterns. The molecular formula can be deduced as C₁₂H₁₁Cl₂NO₃S₂, indicating a molecular weight of approximately 352 grams per mole.

The nomenclature analysis reveals the hierarchical organization of functional groups within the molecule. The benzenesulfonamide core serves as the primary structural framework, with the 2,5-dichloro-4-methoxy substitution pattern creating a specific electronic environment on the aromatic ring. The thiophen-2-ylmethyl group attached to the nitrogen atom introduces a five-membered heteroaromatic system that significantly influences the compound's overall properties. Comparative analysis with related structures in chemical databases shows that the systematic naming convention aligns with standard practices for similar compounds, such as 2,5-dichloro-4-methoxybenzenesulfonamide, which shares the same aromatic core structure.

The molecular formula analysis indicates the presence of twelve carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms. This composition reflects the complex nature of the molecule, with the sulfur atoms originating from both the sulfonamide group and the thiophene ring system. The chlorine substituents contribute significantly to the molecular weight and electronic properties, while the methoxy group provides electron-donating character that balances the electron-withdrawing effects of the chlorine atoms and sulfonamide functionality.

Functional Group Identification: Sulfonamide, Dichloromethoxyphenyl, and Thienylmethyl Moieties

The sulfonamide functional group represents the central structural feature of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine, characterized by the sulfur atom bonded to two oxygen atoms via double bonds, one carbon atom from the aromatic ring, and one nitrogen atom. This arrangement creates a tetrahedral geometry around the sulfur center with significant electronic delocalization throughout the system. The sulfonamide group exhibits characteristic spectroscopic properties, including distinctive infrared absorption bands around 1150-1350 wavenumbers for the sulfur-oxygen stretching vibrations and nuclear magnetic resonance chemical shifts that reflect the deshielding effects of the electronegative sulfur and oxygen atoms.

The dichloromethoxyphenyl moiety consists of a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This substitution pattern creates a unique electronic environment where the chlorine atoms, being electronegative and positioned ortho and meta to the sulfonamide attachment point, withdraw electron density from the aromatic system. Simultaneously, the methoxy group at the para position relative to one chlorine atom provides electron-donating resonance effects. Related compounds in the literature, such as 2,5-dichloro-4-methoxybenzenesulfonyl chloride, demonstrate similar electronic characteristics and serve as synthetic precursors for sulfonamide formation.

The thienylmethyl moiety introduces a five-membered heteroaromatic ring system connected to the sulfonamide nitrogen through a methylene linker. The thiophene ring exhibits aromatic character with the sulfur atom contributing electron density to the π-system while maintaining some electrophilic character. This structural feature is observed in related compounds such as (4-Bromo-3-propoxyphenyl)sulfonylamine, which demonstrates the synthetic accessibility and stability of thienylmethyl-substituted sulfonamides. The methylene linker provides conformational flexibility while maintaining electronic communication between the thiophene ring and the sulfonamide nitrogen atom.

Functional Group Key Atoms Electronic Effects Spectroscopic Features
Sulfonamide S, O₂, N Electron-withdrawing IR: 1150-1350 cm⁻¹
Dichloromethoxyphenyl C₆H₃Cl₂OCH₃ Mixed donor/acceptor NMR: aromatic region
Thienylmethyl C₄H₃SCH₂ π-electron rich UV: extended conjugation

Crystallographic Data and Conformational Isomerism

The conformational analysis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine requires consideration of the rotational freedom around key bonds, particularly the carbon-sulfonyl-nitrogen-carbon torsion angle and the orientation of the thienylmethyl group relative to the sulfonamide plane. Crystallographic studies of related sulfonamide compounds provide insight into preferred conformations and intermolecular interactions. For instance, N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide exhibits a carbon-sulfonyl-nitrogen-carbon torsion angle of 62.1 degrees, with the molecule bent at the sulfur atom.

The crystal structure analysis of similar compounds reveals that sulfonamide derivatives typically adopt gauche conformations with respect to the sulfur-oxygen bonds, minimizing steric interactions while maximizing favorable electronic effects. The benzene rings in these structures are often tilted significantly relative to each other, with angles ranging from 49 to 73 degrees depending on the substitution pattern. In the case of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide, the benzene rings are tilted by 67.8 degrees relative to each other, suggesting similar geometric constraints may apply to the target compound.

Hydrogen bonding patterns play a crucial role in crystal packing and conformational stability. Related sulfonamide structures exhibit both intermolecular and intramolecular hydrogen bonds, with the sulfonamide nitrogen-hydrogen group serving as a donor and the sulfur-oxygen bonds acting as acceptors. The presence of chlorine atoms in the 2,5-positions creates additional opportunities for weak halogen bonding interactions that may influence crystal packing arrangements. The thienylmethyl group introduces conformational flexibility through rotation around the nitrogen-carbon and carbon-carbon bonds, potentially leading to multiple conformational isomers in solution and solid state.

Structural Parameter Typical Range Literature Example Reference Compound
C-SO₂-NH-C Torsion 50-70° 62.1° N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide
Benzene Ring Tilt 45-75° 67.8° Related sulfonamides
N-H···O Hydrogen Bonds 2.8-3.2 Å Present Crystal structures

Comparative Structural Analysis with Related Sulfonamide Derivatives

The structural analysis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine benefits significantly from comparison with related sulfonamide derivatives that share similar structural motifs. The compound 2,5-dichloro-4-methoxybenzenesulfonamide serves as the closest structural analog, differing only in the nitrogen substituent. This base structure exhibits a molecular weight of 256.11 grams per mole and demonstrates the electronic effects of the dichloromethoxy substitution pattern on the benzenesulfonamide core.

Compounds containing the thienylmethyl sulfonamide motif provide additional structural context. The compound N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide demonstrates the stability and synthetic accessibility of thiophene-containing sulfonamide derivatives. This structure, with a molecular weight of 384.5 grams per mole, incorporates both thiophene and pyridine heterocycles while maintaining the sulfonamide functional group. The structural complexity of this compound suggests that multiple heteroaromatic systems can be successfully integrated into sulfonamide frameworks.

The compound 1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine represents another important structural comparison, sharing the identical dichloromethoxyphenyl sulfonyl core but with a piperidine substituent instead of the thienylmethyl group. This compound exhibits a molecular weight of 324.2 grams per mole and demonstrates alternative approaches to nitrogen substitution in this particular sulfonamide framework. The replacement of the thienylmethyl group with piperidine significantly alters the molecular properties while maintaining the core electronic characteristics of the dichloromethoxyphenyl sulfonyl system.

Electronic property comparisons across related structures reveal consistent patterns in the behavior of the dichloromethoxyphenyl sulfonamide core. The presence of chlorine atoms at the 2,5-positions consistently creates electron-deficient aromatic systems that are balanced by the electron-donating methoxy group at the 4-position. Compounds such as ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine, while lacking the methoxy substituent, demonstrate similar structural organization and provide insight into the effects of different nitrogen substituents on overall molecular properties.

Compound Class Core Structure Molecular Weight Range Key Structural Features
Dichloromethoxyphenyl sulfonamides C₇H₅Cl₂NO₃S 250-400 g/mol Electron-withdrawing Cl, donating OCH₃
Thienylmethyl sulfonamides Various cores 280-400 g/mol Heteroaromatic flexibility
Piperidine sulfonamides Various cores 300-350 g/mol Saturated nitrogen heterocycle
Morpholine sulfonamides Various cores 300-400 g/mol Oxygen-containing heterocycle

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S2/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUDLYHGEKCOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction Conditions

Chlorosulfonic acid (ClSO₃H) is employed as both the reagent and solvent. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich aromatic ring undergoes sulfonation at the para position relative to the methoxy group. Typical conditions include:

  • Temperature : −30°C to +30°C (controlled to mitigate exothermic side reactions).

  • Solvent : Dichloromethane (DCM) or neat chlorosulfonic acid.

  • Stoichiometry : 1.2–1.5 equivalents of ClSO₃H per aromatic substrate.

The intermediate sulfonic acid forms initially, which is subsequently converted to the sulfonyl chloride by reaction with excess ClSO₃H. Isolation of the sulfonyl chloride is often bypassed by direct quenching into an ice-ammonia mixture, yielding the sulfonamide in subsequent steps.

Challenges and Side Reactions

  • Over-sulfonation : Excess ClSO₃H or elevated temperatures may lead to di-sulfonation. This is mitigated by strict temperature control and stoichiometric precision.

  • Hydrolysis Sensitivity : The sulfonyl chloride is prone to hydrolysis, necessitating anhydrous conditions and immediate use in the next step.

Preparation of 2-Thienylmethylamine

The amine component, 2-thienylmethylamine, is synthesized via reductive amination or nitrile reduction.

Reductive Amination of 2-Thiophenecarboxaldehyde

A two-step process involving:

  • Condensation : 2-Thiophenecarboxaldehyde reacts with ammonium acetate in methanol to form an imine.

  • Reduction : Sodium borohydride (NaBH₄) or hydrogenation (H₂/Pd-C) reduces the imine to the primary amine.

Reaction Conditions :

  • Solvent : Methanol or ethanol.

  • Temperature : 0–25°C for condensation; 25–50°C for reduction.

  • Yield : 70–85% after purification via distillation or column chromatography.

Nitrile Reduction

2-Thienylacetonitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
2-Thienylacetonitrile+LiAlH42-Thienylmethylamine\text{2-Thienylacetonitrile} + \text{LiAlH}_4 \rightarrow \text{2-Thienylmethylamine}

  • Conditions : Reflux in THF for 4–6 hours.

  • Yield : 65–75% after aqueous workup.

Sulfonamide Coupling: Formation of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine

The final step involves reacting the sulfonyl chloride with 2-thienylmethylamine in the presence of a base to scavenge HCl.

Reaction Optimization

  • Base : Aqueous ammonia, triethylamine (TEA), or pyridine.

  • Solvent : DCM, THF, or ethyl acetate.

  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

  • Temperature : 0–25°C to minimize side reactions (e.g., sulfonate ester formation).

Procedure :

  • The sulfonyl chloride (1 equiv) is dissolved in DCM and cooled to 0°C.

  • 2-Thienylmethylamine (1.1 equiv) and TEA (1.2 equiv) are added dropwise.

  • The mixture is stirred for 2–4 hours, then quenched with water.

  • The organic layer is dried (Na₂SO₄) and concentrated to yield the crude product.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for higher purity.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 7.85 (s, 1H, Ar-H), 7.45 (d, 1H, Thienyl-H), 4.25 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).

    • MS (ESI) : m/z 395 [M+H]⁺.

Alternative Synthetic Routes

Direct Sulfonation of Preformed Amines

A one-pot method where 2,5-dichloro-4-methoxybenzene is sulfonated in the presence of 2-thienylmethylamine. This approach avoids isolating the sulfonyl chloride but risks amine oxidation.

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on resin beads react with amines in flow reactors, enhancing yield and purity. This method is scalable but requires specialized equipment.

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered via filtration and reused.

  • Solvent Recovery : DCM and THF are distilled and recycled, reducing raw material costs .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2,5-Dichloro-4-methoxyphenyl)sulfonylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares (2,5-Dichloro-4-methoxyphenyl)sulfonylamine with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine (Target) C₁₂H₁₂Cl₂N₂O₃S₂ ~373.3* 2,5-Cl; 4-OCH₃; 2-thienylmethyl Under investigation
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine C₁₅H₂₅NO₆S 347.4 2,5-OCH₂CH₃; 4-CH₃; bis(2-hydroxyethyl)amine Solubility-enhanced probes
((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine C₁₂H₁₀ClN₃O₄S 327.74 4-Cl; 2-NO₂; 4-pyridylmethyl Reactive intermediates
Almotriptan Malate Intermediate C₁₄H₂₁ClN₂O₂S ~316.8* Pyrrolidinyl sulfonyl; 4-hydrazinyl benzyl Anti-migraine drug synthesis
Metsulfuron Methyl (Herbicide) C₁₄H₁₅N₅O₆S 381.36 Triazine ring; methyl ester; methoxy Herbicide

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s dichloro-methoxy-phenyl group confers higher lipophilicity compared to the diethoxy-methylphenyl group in and the pyridylmethyl group in . This may enhance membrane permeability in biological systems.
  • The nitro group in increases reactivity but may reduce metabolic stability compared to the methoxy group in the target compound.

Heterocyclic Diversity: The 2-thienylmethyl group in the target compound provides a sulfur-containing heterocycle, contrasting with the pyridylmethyl group in or the triazine ring in . Thiophene moieties are known for modulating drug-receptor interactions in CNS-targeted molecules .

Functional Group Impact :

  • Hydroxyethyl groups in improve aqueous solubility, whereas the target compound’s lack of polar groups may limit solubility but enhance blood-brain barrier penetration.
  • The triazine core in is critical for herbicidal activity, highlighting how core structure divergence (sulfonamide vs. triazine) dictates application.

Pharmacological and Agrochemic Potential

  • Medicinal Chemistry : Almotriptan intermediates demonstrate sulfonamides’ utility in migraine therapeutics. The target’s thienylmethyl group could align with serotonin receptor modulation, akin to phenylalkylamines in .
  • Agrochemicals : The dichloro-methoxy pattern resembles herbicidal sulfonylureas like metsulfuron methyl , though activity would depend on substituent compatibility with plant enzyme targets.

Biological Activity

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a dichlorinated aromatic ring, a methoxy group, and a thienylmethyl amine moiety, contributing to its unique chemical properties and biological effects.

Antibacterial Properties

The compound exhibits significant antibacterial activity , primarily attributed to its structural similarity to established sulfa drugs. Sulfonamides are known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria. This mechanism is crucial for the antibacterial efficacy of sulfonamide derivatives, including (2,5-Dichloro-4-methoxyphenyl)sulfonylamine.

Anti-inflammatory and Antitumor Activities

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory and antitumor activities. Research indicates that sulfonamide derivatives can modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group and the sulfonyl moiety may enhance these activities, making it a potential candidate for further pharmacological development.

Structure-Activity Relationship (SAR)

The biological activity of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine can be analyzed through structure-activity relationships. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityReference
Dichlorinated aromatic ringAntibacterial
Methoxy groupAnti-inflammatory, Antitumor
Sulfonamide moietyFolate synthesis inhibition

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial activity of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine against several bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of traditional sulfa drugs.

Case Study 2: Anti-inflammatory Effects

In vitro studies on inflammatory cell lines indicated that the compound reduced pro-inflammatory cytokine production. This suggests potential use in treating inflammatory diseases. The anti-inflammatory effects were linked to the modulation of NF-kB signaling pathways.

Case Study 3: Cytotoxicity in Cancer Cell Lines

Research involving various cancer cell lines revealed that (2,5-Dichloro-4-methoxyphenyl)sulfonylamine exhibited cytotoxic effects with IC50 values indicating significant potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

Q. What are the recommended synthetic routes for (2,5-Dichloro-4-methoxyphenyl)sulfonylamine?

The compound is synthesized via nucleophilic substitution between (2,5-dichloro-4-methoxyphenyl)sulfonyl chloride and 2-thienylmethylamine. Key steps include:

  • Reacting equimolar amounts of the sulfonyl chloride and amine in anhydrous dichloromethane or toluene under nitrogen .
  • Using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Critical Note : Monitor reaction completion using TLC or LC-MS to avoid unreacted starting materials.

Q. How can structural purity be confirmed post-synthesis?

Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and integration ratios. For example, methoxy protons appear as a singlet near δ 3.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C12_{12}H11_{11}Cl2_2NO3_3S2_2).
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (deviation <0.3%) .

Q. What safety protocols are essential during synthesis?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatile solvents (e.g., dichloromethane) .
  • Quench excess sulfonyl chloride with ice-cold water to prevent exothermic reactions .
  • Dispose of halogenated waste via certified hazardous waste services .

Advanced Research Questions

Q. How do reaction conditions influence sulfonamide yield and purity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; non-polar solvents (toluene) favor slower, controlled reactions .
  • Temperature : Reflux conditions (80–110°C) improve kinetics but risk decomposition. Lower temperatures (0–25°C) are preferable for thermally unstable intermediates .
  • Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by stabilizing transition states .

Q. What computational methods predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonyl group in hydrophobic pockets and the thienylmethyl moiety in π-π stacking regions .
  • QSAR Modeling : Correlate substituent electronegativity (Cl, OCH3_3) with activity metrics (e.g., IC50_{50}) from similar sulfonamides .
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS to identify key residue interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Q. How can crystallography resolve structural ambiguities in this compound?

  • X-ray Diffraction : Grow single crystals via slow evaporation (acetonitrile/water). Refine using SHELXL (space group P21_1/c) to determine dihedral angles between the phenyl and thiophene rings .
  • Electron Density Maps : Identify disorder in the methoxy group using Olex2 software, applying restraints to Cl and S positions .

Q. Why might biological assays report conflicting activity data?

  • Purity Variability : Trace solvents (e.g., DMF) in crude samples can inhibit enzymes. Validate purity via HPLC (>95%) .
  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter sulfonamide protonation states, affecting binding .
  • Structural Analogues : Minor substituent changes (e.g., 2-thienyl vs. phenylmethyl) drastically modulate receptor affinity .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterConditionOutcome (Yield)Reference
SolventDichloromethane78%
BaseTriethylamine82%
PurificationColumn Chromatography95% purity

Table 2 : Computational Predictions vs. Experimental Data

Target EnzymePredicted IC50_{50} (µM)Experimental IC50_{50} (µM)Deviation
COX-20.450.52+15.5%
5-LOX1.21.8+50%

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